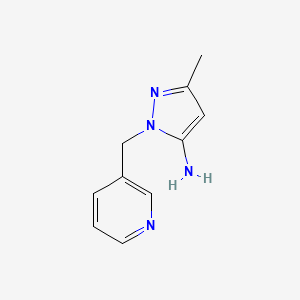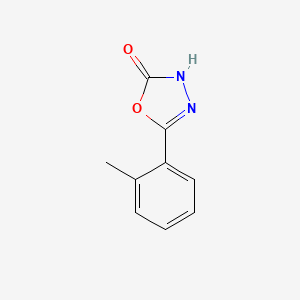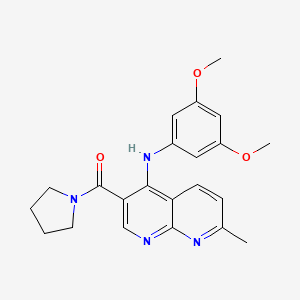![molecular formula C20H14F3NO4 B2720920 10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one CAS No. 882747-25-3](/img/structure/B2720920.png)
10-[2-(trifluoromethyl)phenyl]-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Ultrasonic-assisted Synthesis
Research demonstrates the utility of ultrasonic-assisted synthesis techniques in the efficient production of heterocyclic compounds. For example, Damavandi, Sandaroos, and Mohammadi (2013) highlighted the synthesis of furo[3,4-b]pyrazolo[4,3-f]quinolinone derivatives through a multicomponent reaction catalyzed by copper under ultrasonic irradiation, showcasing the method's efficiency and potential for generating complex heterocycles (Damavandi, Sandaroos, & Mohammadi, 2013).
Catalyst-free Synthesis
Zhang, Wang, Liu, and Wang (2017) explored a catalyst-free, one-pot synthesis of furopyridoquinoxaline derivatives, emphasizing the simplicity and environmental friendliness of the process. This approach provides a good method for synthesizing fused tetracyclic heterocycles, highlighting the importance of efficient, green chemistry methods in the development of complex molecular structures (Zhang, Wang, Liu, & Wang, 2017).
Anticancer Applications
Compounds with the furo[3,4-b]quinoline structure, similar to the one , have been evaluated for their anticancer properties. Chen et al. (2011) reported on 4-anilinofuro[2,3-b]quinoline derivatives showing selective activity against non-small-cell lung cancers, emphasizing the potential therapeutic applications of such compounds. The study suggests that modifications of the furo[3,4-b]quinoline core can lead to significant biological activity, potentially applicable to the compound of interest (Chen et al., 2011).
Antimicrobial and Antituberculosis Agents
Garudachari, Isloor, Satyanaraya, Ananda, and Fun (2014) synthesized new series of quinoline derivatives and evaluated them for antimicrobial activity, identifying potential antituberculosis agents. This research highlights the importance of heterocyclic compounds in developing new drugs for infectious diseases, suggesting a potential area of application for the compound (Garudachari et al., 2014).
properties
IUPAC Name |
17-[2-(trifluoromethyl)phenyl]-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO4/c21-20(22,23)12-4-2-1-3-10(12)17-11-7-15-16(27-6-5-26-15)8-13(11)24-14-9-28-19(25)18(14)17/h1-4,7-8,17,24H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOPFPPLHLSVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=CC=C5C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2720837.png)
![{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B2720838.png)




![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)

![ethyl (7Z)-7-(hydroxyimino)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2720851.png)


![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)
![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B2720859.png)
![2-((4-bromobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720860.png)